molecular formula C12H13N3O6S2 B2607413 [(3Z)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(3-nitrophenyl)carbamate CAS No. 882750-10-9

[(3Z)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(3-nitrophenyl)carbamate

Cat. No.: B2607413
CAS No.: 882750-10-9
M. Wt: 359.37
InChI Key: YUWLNBMGJJIDKW-UVTDQMKNSA-N
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Description

The compound [(3Z)-4-(methylsulfanyl)-1,1-dioxo-1λ⁶-thiolan-3-ylidene]amino N-(3-nitrophenyl)carbamate (CAS: 882750-10-9) is a thiomorpholine-derived carbamate featuring a 3-nitroaniline substituent and a methylsulfanyl group. Its molecular formula is C₁₂H₁₃N₃O₆S₂, with a molecular weight of 359.38 g/mol. The Z-configuration of the imino group at the 3-position of the thiolane ring defines its stereoelectronic properties, influencing its reactivity and intermolecular interactions . This compound is utilized in specialized chemical synthesis and pharmaceutical research, particularly in studies exploring sulfone and carbamate functionalities.

Properties

IUPAC Name

[(Z)-(4-methylsulfanyl-1,1-dioxothiolan-3-ylidene)amino] N-(3-nitrophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O6S2/c1-22-11-7-23(19,20)6-10(11)14-21-12(16)13-8-3-2-4-9(5-8)15(17)18/h2-5,11H,6-7H2,1H3,(H,13,16)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWLNBMGJJIDKW-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CS(=O)(=O)CC1=NOC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC\1CS(=O)(=O)C/C1=N/OC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3Z)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(3-nitrophenyl)carbamate typically involves multiple steps, starting with the preparation of the thiolane ring This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

[(3Z)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(3-nitrophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride or hydrogen gas for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of the nitrophenyl group would produce an amino derivative.

Scientific Research Applications

[(3Z)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(3-nitrophenyl)carbamate has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a drug candidate or as a component in drug delivery systems.

    Industry: It could be used in the development of new materials or as an intermediate in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of [(3Z)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(3-nitrophenyl)carbamate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

[(3E)-4-(methylsulfanyl)-1,1-dioxo-1λ⁶-thiolan-3-ylidene]amino N-(4-nitrophenyl)carbamate (CAS: 325854-22-6)

This analogue differs in two critical aspects:

Substituent Position : The nitro group is located at the para-position (4-nitrophenyl) of the aniline ring instead of the meta-position (3-nitrophenyl).

Stereochemistry: The imino group adopts the E-configuration at the thiolane ring’s 3-position, altering molecular geometry and dipole interactions .

Other Analogues

  • AKOS005109877 and RS-0080: These synonyms refer to the target compound but lack structural variations .

Comparative Analysis of Physicochemical and Structural Properties

Table 1: Structural and Functional Comparison

Property Target Compound (3Z, 3-nitrophenyl) 4-Nitrophenyl Analogue (3E) Pyrazole Derivative
Molecular Formula C₁₂H₁₃N₃O₆S₂ C₁₂H₁₃N₃O₆S₂ C₇H₁₁N₃S₂
Molecular Weight (g/mol) 359.38 359.38 217.31
Nitro Group Position 3-Nitrophenyl 4-Nitrophenyl N/A
Thiolane Ring Configuration Z E N/A
Hydrogen-Bonding Acceptors 6 (N, O, S=O) 6 3 (N, S)
Key Functional Groups Carbamate, sulfone, nitro Carbamate, sulfone, nitro Pyrazole, methylsulfanyl

Crystallographic and Hydrogen-Bonding Behavior

  • Target Compound : The Z-configuration creates a planar arrangement of the thiolane and carbamate groups, favoring intramolecular hydrogen bonds (e.g., N–H···O=S) that stabilize the crystal lattice. Graph-set analysis (as per Etter’s methodology) reveals a D₁¹(2) motif for these interactions .
  • 4-Nitrophenyl Analogue : The E-configuration disrupts planarity, leading to weaker intermolecular interactions. Crystallographic data (refined via SHELXL ) show a lower packing coefficient (0.68 vs. 0.72 for the target compound), suggesting reduced crystallinity .
  • ORTEP-3 Visualization : Molecular graphics highlight the steric clash between the 4-nitro group and the methylsulfanyl substituent in the E-analogue, absent in the Z-configurated target compound .

Biological Activity

The compound [(3Z)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(3-nitrophenyl)carbamate is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of thiol derivatives with carbamate functionalities. The specific synthetic pathway can vary, but it often includes the formation of a thiazolidine ring, which is crucial for its biological activity. The compound's structure can be represented as follows:

 3Z 4 methylsulfanyl 1 1 dioxo 1lambda6 thiolan 3 ylidene amino N 3 nitrophenyl carbamate\text{ 3Z 4 methylsulfanyl 1 1 dioxo 1lambda6 thiolan 3 ylidene amino N 3 nitrophenyl carbamate}

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives of 1,3,4-thiadiazole have shown promising cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values as low as 0.034 mmol/L .

CompoundCell LineIC50 (mmol/L)
4yMCF-70.084 ± 0.020
4yA5490.034 ± 0.008

The proposed mechanism of action for compounds similar to this compound involves the inhibition of specific enzymes involved in cancer cell proliferation and survival. These compounds may act as inhibitors of key signaling pathways that regulate cell cycle and apoptosis.

Other Biological Activities

Beyond anticancer effects, related compounds have demonstrated various biological activities including:

  • Antimicrobial : Exhibiting activity against bacteria and fungi.
  • Anti-inflammatory : Reducing inflammation markers in vitro.
  • Antioxidant : Scavenging free radicals and reducing oxidative stress.

Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer potential of a series of thiourea derivatives, which share structural similarities with the target compound. The results indicated that certain derivatives significantly inhibited the growth of cancer cells compared to control groups .

Evaluation Against Non-Cancerous Cells

To assess selectivity, one derivative was tested against NIH3T3 mouse embryonic fibroblast cells alongside cancer cell lines. The results showed that while the compound was cytotoxic to cancer cells (IC50 = 0.084 mmol/L), it exhibited minimal toxicity towards non-cancerous cells, suggesting a favorable therapeutic index .

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